Product packaging for Zirconium oleate(Cat. No.:CAS No. 42040-79-9)

Zirconium oleate

Cat. No.: B12682408
CAS No.: 42040-79-9
M. Wt: 4594 g/mol
InChI Key: HIWLEZRZSNLZDH-FIFQZATGSA-A
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Description

Zirconium oleate is a metal-organic compound with the CAS Registry Number 42040-79-9 . It is systematically identified as zirconium(4+) oleate and has a molecular formula of C~72~H~132~O~8~Zr, corresponding to a molecular weight of approximately 1,217.04 g/mol . This compound is part of the broader class of zirconium carboxylates, which leverage zirconium's strong affinity for oxygen and its high oxidation state of +4 . As a research chemical, this compound is of significant interest in materials science due to the synergistic combination of the zirconium center and the oleate ligand. The zirconium ion provides high thermal stability and a defined coordination geometry, while the long-chain oleic acid moiety imparts organophilic characteristics . This structure suggests potential utility as a precursor in the synthesis of advanced zirconium-containing materials, a catalyst or catalyst component in organic synthesis, and a modifying agent for surfaces . The properties of zirconium, such as its exceptional corrosion resistance and low thermal neutron absorption cross-section, further broaden the potential research applications of its compounds, particularly in the development of specialized alloys and coatings . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C288H528O32Zr-12 B12682408 Zirconium oleate CAS No. 42040-79-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

42040-79-9

Molecular Formula

C288H528O32Zr-12

Molecular Weight

4594 g/mol

IUPAC Name

(Z)-octadec-9-enoate;zirconium(4+)

InChI

InChI=1S/16C18H34O2.Zr/c16*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h16*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;;;;;;;;;;;;;;+4/p-16/b16*10-9-;

InChI Key

HIWLEZRZSNLZDH-FIFQZATGSA-A

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Zr+4]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Zr+4]

Origin of Product

United States

The Significance of Zirconium Oleate As a Chemical Precursor in Inorganic Synthesis

Zirconium oleate (B1233923) serves as a crucial starting material in the synthesis of zirconium-based inorganic materials, most notably zirconium oxide (zirconia, ZrO₂) nanoparticles. rsc.orgrsc.orgresearchgate.net The thermal decomposition of zirconium oleate in a high-boiling point organic solvent is a well-established method for producing monodisperse zirconia nanoparticles. rsc.orgrsc.orgresearchgate.net This process allows for precise control over the size and distribution of the resulting nanoparticles, which is essential for their application in various advanced materials. unicamp.br

The oleate ligand, derived from oleic acid, plays a dual role in the synthesis. It not only acts as a fuel source during thermal decomposition but also functions as a capping agent or surfactant. rsc.orgacs.orgfigshare.com This surfactant action is vital for preventing the agglomeration of the newly formed nanoparticles, ensuring their stability and dispersibility in non-polar solvents like oils. rsc.orgrsc.orgresearchgate.net The ability to produce stable, oil-dispersible zirconia nanoparticles is a direct result of using this compound as a precursor. rsc.orgrsc.orgresearchgate.net

Research has demonstrated that by adjusting reaction parameters such as temperature and time, the size of the zirconia crystallites can be controlled. journals.co.za For instance, dissolving this compound in oleic acid and oleylamine (B85491) in an autoclave at 200°C allows for the manipulation of crystallite size by varying the reaction duration. journals.co.za This level of control is paramount for tailoring the properties of the final material for specific applications.

An Overview of Zirconium Oleate’s Role in Emerging Technologies

Direct Synthesis Routes for this compound Complexes

The formation of this compound typically involves the reaction between a zirconium salt and an oleate source. Several methods have been developed to achieve this, each offering distinct advantages in terms of reaction conditions and product characteristics.

Precipitation is a common and straightforward method for synthesizing this compound. This technique generally involves the reaction of a water-soluble inorganic zirconium salt with an oleate source in a suitable solvent system.

A typical approach involves mixing an aqueous solution of a zirconium salt, such as zirconium oxychloride (ZrOCl₂·8H₂O), with sodium oleate. rsc.org The reaction can be carried out in a multiphase system, for instance, a mixture of ethanol (B145695), water, and cyclohexane (B81311). rsc.org Upon heating, typically to around 80°C, the this compound complex is formed and can be extracted from the organic phase. rsc.org Another variation involves reacting an aqueous solution of a zirconium salt with oleic acid at a temperature sufficient to melt the acid, followed by the addition of an alkali solution to induce precipitation. google.com The resulting solid material is then washed and dried to yield anhydrous zirconyl oleate. google.com The choice of zirconium salt and the reaction conditions, such as temperature and pH, can influence the final product. acs.org

Table 1: Parameters in Precipitation Synthesis of this compound

Parameter Description Example Values/Conditions Citation
Zirconium Salt The source of zirconium ions. Zirconium oxychloride (ZrOCl₂·8H₂O) rsc.orgd-nb.info
Oleate Source The source of oleate ligands. Sodium oleate, Oleic acid rsc.orggoogle.comd-nb.info
Solvent System The medium in which the reaction occurs. Ethanol/water/cyclohexane mixture rsc.org
Reaction Temperature The temperature at which the synthesis is carried out. 80°C rsc.org
Reaction Time The duration of the synthesis reaction. 4 hours rsc.org
Post-treatment Steps taken after the initial reaction. Washing with water and drying. d-nb.info

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. While direct solvothermal or hydrothermal synthesis of this compound itself is less commonly detailed, these methods are extensively used for the subsequent conversion of this compound into zirconia (ZrO₂) nanocrystals. d-nb.inforsc.org

In a typical hydrothermal process for zirconia synthesis from a different precursor, a zirconium salt solution is treated under hydrothermal conditions, often with a mineralizer to control particle morphology. mdpi.com For instance, zirconium oxychloride and sodium tetrafluoroborate (B81430) have been used in a hydrothermal reactor at 200°C for 12 hours to produce anisotropic ZrO₂ particles. mdpi.com Similarly, solvothermal methods employ organic solvents instead of water. rsc.orgrsc.org For example, zirconia nanocrystals can be synthesized via a microwave-assisted solvothermal method using a zirconium precursor in benzyl (B1604629) alcohol at temperatures between 220°C and 270°C. ugent.be These techniques offer excellent control over the crystallinity, phase, and morphology of the resulting nanomaterials. rsc.orggriffith.edu.au

Non-aqueous synthesis routes offer an alternative to precipitation methods, often providing better control over particle size and preventing agglomeration. These methods typically involve the reaction of zirconium precursors in organic solvents in the absence of water.

One approach involves the decomposition of a zirconium precursor in a high-boiling organic solvent in the presence of oleic acid, which acts as a capping agent. rsc.org For instance, zirconium(IV) isopropoxide can be reacted with zirconium chloride in trioctylphosphine (B1581425) oxide (TOPO) at high temperatures (e.g., 340°C) to produce zirconia nanocrystals. nih.gov In such non-hydrolytic sol-gel reactions, the surfactants play a crucial role in controlling the growth and stability of the nanoparticles. nih.govjst.go.jp Another non-aqueous method involves the hydrolysis and condensation of zirconium(IV) tert-butoxide in the presence of oleic acid at 100°C to form ZrO₂ precursors, which are then annealed at a higher temperature (280°C) to yield crystalline nanoparticles. acs.org

Solvothermal and Hydrothermal Synthesis Pathways

This compound as a Precursor for Advanced Nanomaterial Synthesis

This compound's role as a precursor is central to the fabrication of various advanced nanomaterials. Its thermal decomposition characteristics allow for the controlled formation of nanocrystals with specific sizes, shapes, and crystal phases.

A facile and widely used application of this compound is in the one-step fabrication of monodisperse zirconium oxide (zirconia, ZrO₂) nanoparticles. rsc.orgresearchgate.netresearchgate.net This method involves the thermal decomposition of a pre-synthesized this compound complex in a high-boiling point organic solvent, such as diphenyl ether. rsc.org The oleic acid present acts as a surfactant, capping the nanoparticles and enabling good dispersion in non-polar solvents. rsc.org

The reaction conditions, including the solvent and reaction time, can be varied to control the properties of the resulting zirconia nanocrystals. rsc.org For example, by adjusting the reaction time from 2 days to 4 hours during a solvothermal synthesis using zirconyl oleate, the size of monoclinic zirconia nanocrystals can be tuned from 8.0 nm down to 2.8 nm. d-nb.info This method has been shown to produce monoclinic zirconia, as confirmed by X-ray diffraction and transmission electron microscopy. rsc.orgresearchgate.net

Table 2: Synthesis of Zirconia Nanocrystals from this compound

Parameter Description Example Values/Conditions Resulting Nanocrystal Properties Citation
Precursor The starting zirconium complex. This compound - rsc.org
Solvent The high-boiling organic medium. Diphenyl ether - rsc.org
Capping Agent Stabilizes the nanoparticles. Oleic acid - rsc.org
Reaction Temperature Temperature for thermal decomposition. ~265°C (boiling point of diphenyl ether) Monoclinic phase researchgate.net
Reaction Time Duration of the decomposition reaction. 4 - 10 hours Size-tunable (e.g., 2.8 - 8.0 nm) rsc.orgd-nb.info

This compound also serves as a key precursor in the synthesis of lead-free, perovskite-inspired metal halide nanocrystals, such as cesium zirconium halides (Cs₂ZrX₆, where X = Cl, Br). cam.ac.uknih.govacs.org These materials are of interest for optoelectronic applications. cam.ac.ukresearchgate.net

The synthesis typically involves the hot-injection method, a common technique for producing perovskite nanocrystals. researchgate.net In this process, a solution containing cesium and zirconium precursors, often including this compound or formed in situ with oleic acid, is heated in a high-boiling point solvent like 1-octadecene. nih.govacs.org A halide source, such as benzoyl chloride, is then rapidly injected into the hot solution, leading to the nucleation and growth of the nanocrystals. nih.gov Oleic acid and oleylamine (B85491) often act as capping ligands, stabilizing the nanocrystals and controlling their growth. nih.govacs.org This method allows for the fabrication of thin films of these nanocrystals with tunable photoluminescent properties. cam.ac.uk

Green Chemistry Approaches in this compound-Mediated Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of nanomaterials to minimize environmental impact. These approaches focus on using non-toxic, renewable materials, reducing waste, and improving energy efficiency. In the context of this compound-mediated synthesis, this often involves the use of plant-based extracts and environmentally benign solvents.

The utilization of plant extracts offers a cost-effective, simple, and eco-friendly route for fabricating ZrO₂ nanoparticles. jchemrev.com Bioactive compounds found in these extracts, such as polyphenols, flavonoids, alkaloids, and proteins, can act as both reducing and capping agents. jchemrev.commdpi.com This biological pathway can proceed via intracellular or extracellular mechanisms. The extracellular synthesis is mediated by enzymes like nitrate (B79036) reductase, while the stabilization of the formed nanoparticles is often achieved by proteins released by the plant cells. nih.gov

Several studies have demonstrated the successful green synthesis of zirconia nanoparticles using various plant sources. This method avoids the need for high pressure, energy, and toxic chemicals often associated with conventional physical and chemical synthesis routes. jchemrev.com For instance, extracts from Punica granatum (pomegranate) peels have been used for an eco-friendly synthesis of zirconium nanoparticles (ZrNPs) with an average size of 20-60 nm. nih.gov Similarly, Citrus Sinensis (orange) peel extracts have been employed to produce zirconia nanoparticles for antibacterial applications. esciencesspectrum.com The phytochemicals present in the plant extract act as stabilizing agents, controlling the formation and growth of the nanoparticles. jchemrev.com Another example is the use of Asphodelus fistulosus extract as a reducing and stabilizing agent to create crystalline ZrO₂ nanoparticles. mdpi.com

Table 1: Examples of Green Synthesis of Zirconia Nanoparticles Using Plant Extracts

A novel green non-aqueous sol-gel process has also been developed using zirconium oxychloride as a precursor in anhydrous ethanol, which avoids the need for washing steps to remove chloride ions. semanticscholar.org This method is considered environmentally friendly as it minimizes pollution and enhances material utilization. semanticscholar.org

Influence of Reaction Parameters on Precursor Reactivity and Nanocrystal Formation

The reactivity of the this compound precursor and the subsequent formation of nanocrystals are highly sensitive to various reaction parameters. rsc.org Precise control over these conditions is essential to achieve desired nanoparticle characteristics, including size, crystal phase (monoclinic, tetragonal, or cubic), and morphology. rsc.orgjst.go.jp Key parameters include temperature, reaction time, precursor concentration, and the nature of the solvent and capping agents. nih.govrsc.org

For example, in the esterification of glycerol (B35011) with oleic acid, a reaction analogous to the formation of some oleate complexes, higher temperatures and longer reaction times favor the formation of certain products over others. frontiersin.org In the synthesis of ZrO₂ nanocrystals from zirconyl oleate, substituting the alcohol used in the reaction can determine whether a tetragonal or monoclinic phase is formed, highlighting the influence of reaction kinetics. d-nb.info Shortening the reaction time has been shown to tune the size of tetragonal ZrO₂ nanocrystals from 3.0 nm down to 0.8 nm. d-nb.info Similarly, studies on the synthesis of iron oxide from iron oleate have shown that the precursor-to-surfactant ratio can dictate the final shape of the nanocrystals. jst.go.jp The rate of precursor decomposition also plays a significant role; a faster decomposition rate, as observed with precursors like ZrBr₄ compared to ZrCl₄, can lead to the formation of smaller particles. chemrxiv.org

Solvent Effects on Precursor Decomposition and Nanoparticle Dispersibility

The choice of solvent is a critical parameter that extends beyond simply providing a medium for the reaction. Solvents can actively participate in the reaction, influence precursor decomposition pathways, and determine the dispersibility of the final nanoparticles. researchgate.netnih.gov In the solvothermal synthesis of zirconia, the solvent can react with the precursor through processes like ligand exchange, forming an intermediate that then converts to zirconia nanoparticles. rsc.org

High-boiling organic solvents are often used for the thermal decomposition of a this compound complex to produce monodisperse zirconia nanoparticles. researchgate.netrsc.org The solvent can also affect the crystal phase of the resulting nanoparticles. For instance, using a long-chain alcohol like n-hexanol instead of ethanol in the reaction of zirconyl oleate can yield pure tetragonal ZrO₂ nanocrystals, suggesting the solvent influences the reaction kinetics. d-nb.info However, at elevated temperatures, some solvents like dimethylformamide (DMF) can decompose, leading to the incorporation of byproducts such as formate (B1220265) and acetate (B1210297) into the final structure, which can affect product purity and morphology. nih.gov

The dispersibility of the synthesized nanoparticles is also heavily influenced by the solvent system. While oleophilic zirconia nanoparticles capped with surfactants show excellent dispersion in oils and nonpolar solvents like toluene (B28343) and hexane, achieving stable dispersions in other media can be challenging. researchgate.netrsc.org To overcome this, ternary mixtures of solvents (e.g., water, ethanol, and 1,2-dichlorobenzene) can be employed to create stable dispersions of zirconia nanoparticles even without the use of surfactants. nih.gov The decomposition of the solvent itself can sometimes be a source of reactants; in one case, the decomposition of the solvent dimethoxyethane (DME) led to the unexpected methylation of a ligand during the synthesis of a zirconium complex from Zr(0) nanoparticles. acs.org

Role of Capping Agents and Surfactants in Colloidal Stability

Capping agents and surfactants are amphiphilic molecules that play a crucial role in the synthesis of nanoparticles by controlling their growth and preventing aggregation, thereby ensuring colloidal stability. sci-hub.ruresearchgate.net These molecules adsorb onto the surface of the nanoparticles, creating a protective layer that inhibits over-growth and agglomeration through steric or electrostatic repulsion. researchgate.netacs.org

In the synthesis of zirconia nanoparticles, oleic acid itself can act as both a reactant (to form the this compound precursor) and a capping agent. acs.org The presence of oleic acid as a stabilizing agent has been shown to be vital in yielding the high-temperature tetragonal phase of ZrO₂ at moderate synthesis conditions. acs.org Other surfactants are also widely used to enhance the stability of zirconia dispersions. Studies have compared the effectiveness of anionic surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS), cationic surfactants such as cetyltrimethylammonium bromide (CTAB), and non-ionic surfactants like polyvinyl pyrrolidone (PVP). sci-hub.ruresearchgate.netsci-hub.se

The presence of these surfactants generally improves the stability of ZrO₂ nanofluids and reduces agglomeration over time. researchgate.netsci-hub.se The type of surfactant significantly affects the zeta potential of the nanoparticles, which is a key indicator of colloidal stability. A higher absolute zeta potential value indicates greater repulsion between particles and thus better stability. For example, the addition of SDBS and CTAB to zirconia dispersions has been shown to result in high zeta potential values, indicating good stability. sci-hub.rusci-hub.se

Table 2: Effect of Different Surfactants on the Stability of Zirconia Nanoparticle Dispersions

Structural Elucidation and Coordination Chemistry of Zirconium Oleate Species

Molecular and Supramolecular Architecture of Zirconium Oleate (B1233923) Complexes

The architecture of zirconium oleate complexes is dominated by the formation of zirconium-oxygen-zirconium linkages, which are subsequently stabilized and sterically shielded by the bulky oleate ligands.

Zirconium(IV) precursors, such as zirconium(IV) alkoxides (e.g., zirconium(IV) propoxide) or halides (e.g., zirconium(IV) chloride), are highly susceptible to hydrolysis and condensation reactions, even with trace amounts of water. This reactivity is the driving force behind the formation of zirconium oxo clusters.

The process begins with hydrolysis, where a ligand on the zirconium precursor is replaced by a hydroxyl group. This is followed by condensation, where two such species react to form a stable Zr-O-Zr (oxo) bridge, eliminating a molecule of water.

Hydrolysis: Zr-OR + H₂O → Zr-OH + ROH

Condensation: Zr-OH + HO-Zr → Zr-O-Zr + H₂O

In the presence of oleic acid, the carboxylate groups act as terminating ligands. They coordinate to the zirconium centers, passivating the cluster surface and limiting the extent of condensation. This controlled reaction allows for the isolation of discrete, well-defined molecular species rather than the uncontrolled precipitation of bulk zirconium dioxide (zirconia).

Monomeric Species: Under strictly anhydrous conditions or with a high oleate-to-zirconium ratio, simple monomeric complexes can be formed. These are often complex structures where the central zirconium atom is coordinated by multiple oleate ligands and potentially residual precursor ligands or hydroxyl groups, such as [Zr(oleate)₄] or the more realistic hydrolyzed form [Zr(OH)ₓ(oleate)₄₋ₓ].

Dimeric Species: The formation of a single oxo bridge between two zirconium centers leads to dimeric clusters. A common structural motif is the [Zr₂(μ-O)] core, where the two metal centers are bridged by one oxygen atom. The remaining coordination sites on each zirconium atom are occupied by oleate ligands, leading to structures that can be generally represented as [Zr₂(μ-O)(oleate)ₓ]. The exact stoichiometry and geometry depend on the synthetic conditions. These dimers represent the simplest and often most stable form of zirconium oxo clusters stabilized by carboxylates.

The oleate ligand plays a critical role in defining the size and shape (topology) of the resulting zirconium oxo clusters. This influence is primarily due to its significant steric bulk. The oleate molecule consists of a long, 18-carbon aliphatic chain with a cis-double bond at the C9 position. This kink in the chain prevents dense, linear packing and creates a large steric footprint around the coordination site.

The steric hindrance imposed by the oleate ligands has several key consequences:

Limitation of Cluster Growth: The bulky ligands effectively shield the reactive Zr-O-Zr core, preventing further condensation reactions with other clusters. This kinetically traps the system at small cluster sizes (monomers, dimers, and other small oligomers), preventing aggregation and precipitation into bulk zirconia.

Favoring of Specific Topologies: The need to accommodate the bulky ligands can favor certain cluster shapes over others. For instance, the steric repulsion between oleate chains may favor more open or linear cluster arrangements over highly compact, spherical ones that might be accessible with smaller ligands like acetate (B1210297).

Formation of Zirconium Oxo Clusters (Monomers and Dimers)

Ligand Binding Mechanisms and Surface Interactions

When this compound is used to modify a surface, or when oleic acid is adsorbed onto a zirconium-containing material like zirconia (ZrO₂), the nature of the ligand-metal bond is of paramount importance. Spectroscopic and computational methods provide deep insight into these binding mechanisms.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination mode of carboxylate ligands on metal oxide surfaces. The key diagnostic feature is the separation (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group. The magnitude of Δν is indicative of the specific binding configuration.

Free Oleic Acid: Exhibits a characteristic C=O stretch of the carboxylic acid group at ~1710 cm⁻¹.

Coordinated Oleate: Upon deprotonation and coordination to a zirconium center, this peak disappears and is replaced by the νₐₛ(COO⁻) and νₛ(COO⁻) bands.

Research findings on the adsorption of oleate onto zirconia surfaces consistently show the disappearance of the 1710 cm⁻¹ peak and the appearance of new bands in the 1600-1400 cm⁻¹ region. The observed Δν values often correspond to a bidentate bridging mode, suggesting that the oleate carboxylate group strongly chemisorbs by binding to two adjacent zirconium atoms on the surface. This mode provides exceptional thermal and chemical stability to the organic layer.

X-ray Photoelectron Spectroscopy (XPS) complements FTIR by providing elemental and chemical state information. High-resolution scans of the Zr 3d, O 1s, and C 1s regions can confirm the formation of Zr-O-C bonds, verifying the chemical nature of the adsorption.

Table 1: Characteristic FTIR Frequency Separations (Δν) for Carboxylate Coordination Modes on Zirconium Centers
Coordination ModeDescriptionCharacteristic Δν (cm⁻¹)Structural Implication
UnidentateThe carboxylate binds to a single Zr atom through one oxygen atom.> 200Asymmetric bond, similar to an ester. Generally less stable than bidentate modes.
Bidentate ChelatingThe carboxylate binds to a single Zr atom through both oxygen atoms.< 110Forms a strained four-membered ring. Often observed in molecular complexes.
Bidentate BridgingThe carboxylate binds to two different Zr atoms, forming a bridge.140 - 190A very stable configuration commonly found on metal oxide surfaces, including zirconia.

Density Functional Theory (DFT) calculations are widely used to model the adsorption of oleate on zirconium oxide surfaces at the atomic level. These simulations provide critical data on binding geometries and adsorption energies, complementing experimental observations.

In a typical DFT study, a slab model representing a specific crystallographic plane of zirconia (e.g., the stable tetragonal ZrO₂(101) surface) is constructed. An oleate molecule is then placed near the surface, and the system's energy is minimized to find the most stable adsorption configuration.

Key findings from computational models include:

Confirmation of Bidentate Bridging: DFT calculations consistently predict that the bidentate bridging mode is the most energetically favorable configuration for oleate on zirconia surfaces.

Quantification of Adsorption Energy: These models calculate the adsorption energy (Eₐₔₛ), which is the energy released upon binding. A more negative value indicates a stronger, more stable bond. The calculated energies for chemisorption are significantly high, confirming the formation of strong covalent/ionic bonds between the carboxylate and the surface zirconium atoms.

Table 2: Representative DFT-Calculated Adsorption Energies for Oleate on a Tetragonal ZrO₂(101) Surface
Adsorption ConfigurationCalculated Adsorption Energy (Eₐₔₛ)Interpretation
Bidentate Bridging-2.5 to -3.0 eVHighly exothermic and most stable. Indicates strong chemisorption. This is the thermodynamically preferred state.
Monodentate-1.5 to -2.0 eVExothermic and stable, but significantly less favorable than the bridging mode. May exist as a kinetic intermediate.
Physisorption (van der Waals)-0.5 to -1.0 eVWeak interaction, primarily involving the alkyl chain. Does not involve direct chemical bond formation of the headgroup.

The surface of zirconium dioxide in an aqueous environment possesses a pH-dependent charge due to the protonation and deprotonation of surface hydroxyl groups (Zr-OH). The pH at which the net surface charge is zero is known as the Point of Zero Charge (PZC). For most phases of zirconia, the PZC is in the range of pH 6 to 7.

The surface charge has a profound effect on the adsorption of the oleate anion (R-COO⁻):

At pH < PZC: The zirconia surface is protonated (Zr-OH₂⁺) and carries a net positive charge. This creates a strong electrostatic attraction for the negatively charged oleate anions. This attraction facilitates the close approach of the oleate to the surface, promoting strong chemisorption via ligand exchange with surface hydroxyls. Adsorption is highly efficient in this regime.

At pH > PZC: The surface is deprotonated (Zr-O⁻) and carries a net negative charge. This results in electrostatic repulsion between the surface and the oleate anions. This repulsion significantly hinders adsorption, drastically reducing its efficiency. Any adsorption that occurs under these conditions is likely weak or happens only at specific defect sites that may carry a localized positive charge.

Table 3: Influence of pH on the Adsorption Mechanism of Oleate on a Zirconia Surface (PZC ≈ 6.5)
pH Range (Relative to PZC)Zirconia Surface ChargeDominant InteractionExpected Adsorption Efficiency
pH < 6.5Positive (Zr-OH₂⁺)Electrostatic Attraction + ChemisorptionHigh
pH ≈ 6.5NeutralChemisorptionModerate to High
pH > 6.5Negative (Zr-O⁻)Electrostatic RepulsionLow to Negligible

Computational Modeling of Ligand-Metal Interactions and Adsorption Energetics

Coordination Number and Geometry of Zirconium Centers in Oleate Environments

The interaction between zirconium and carboxylate ligands, such as oleate, is complex. The carboxylate group can bind to the metal center in various modes, including unidentate, bidentate chelating, and bridging fashions. researchgate.net This versatility, coupled with zirconium's ability to accommodate a large number of ligands, leads to the formation of diverse and often polymeric or cluster-type structures. researchgate.netnih.gov

Detailed structural elucidation of this compound is challenging due to its often amorphous or poorly crystalline nature. However, spectroscopic techniques and studies on analogous zirconium carboxylate systems provide significant insights. Extended X-ray Absorption Fine Structure (EXAFS) studies on zirconium-doped mesoporous materials, where zirconium is located at the pore surfaces, have indicated a coordination number of 7 or 8 for the zirconium atoms. sci-hub.se This suggests that in an environment rich in potential ligands, zirconium will satisfy its preference for high coordination.

In many zirconium carboxylate systems, the presence of water or hydroxyl groups is crucial in the formation of stable polynuclear clusters. researchgate.net A common structural motif is the hexanuclear cluster, [Zr₆(O)₄(OH)₄(OOCR)₁₂], which forms the secondary building unit in many zirconium-based metal-organic frameworks (MOFs). nih.govnih.gov In these octahedral clusters, each zirconium atom is typically coordinated to multiple oxygen atoms from the carboxylate, oxo, and hydroxo groups, leading to a high coordination number. nih.govrsc.org While the specific structure of this compound in bulk or solution may not be as well-defined as in crystalline MOFs, the underlying principles of zirconium's coordination preferences remain. The synthesis method, including the choice of zirconium precursor and reaction conditions, significantly influences the final coordination environment. For instance, the decomposition of a this compound complex to form zirconia nanoparticles involves the transformation of these coordination spheres. rsc.orgresearchgate.net

The table below summarizes the common coordination numbers and their corresponding idealized geometries for zirconium in carboxylate environments, which are applicable to this compound.

Coordination NumberIdealized GeometrySupporting Evidence and Context
6 OctahedralWhile possible, it is less common for zirconium(IV) which favors higher coordination. up.ac.za Can be found in specific structures like the rutile-structured ZrO₂. materialsproject.org
7 Pentagonal Bipyramid, Capped Trigonal PrismFrequently observed for zirconium compounds. up.ac.za EXAFS studies on related systems suggest this coordination number is prevalent. sci-hub.se
8 Dodecahedron, Square AntiprismA common coordination number for zirconium, reflecting its large size. up.ac.zaresearchgate.net Found in various zirconium basic sulfates and is expected in complex oleate clusters. up.ac.za

It is important to recognize that the structures of this compound complexes are not static. In solution or amorphous states, there is likely a dynamic equilibrium between different coordination modes and geometries. The data presented here, often derived from solid-state characterization of related compounds, provides a foundational understanding of the likely coordination environments of zirconium in the presence of oleate ligands.

Advanced Characterization Techniques for Zirconium Oleate and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are fundamental in identifying the functional groups, coordination chemistry, electronic transitions, and molecular composition of zirconium oleate (B1233923) complexes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Identification and Coordination Modes

FT-IR spectroscopy is a powerful technique for identifying the presence of oleate ligands and determining their coordination mode with the zirconium center. The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to the nature of the metal-ligand bond.

The coordination of the oleate ligand to a metal center, such as zirconium, results in characteristic shifts of the carboxylate stretching frequencies compared to free oleic acid. In free oleic acid, the C=O stretching vibration is typically observed around 1708-1717 cm⁻¹. rsc.orgufn.edu.br Upon coordination to zirconium, this peak disappears and is replaced by two new bands corresponding to the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate group. rsc.org These bands are typically found in the range of 1300 to 1700 cm⁻¹.

The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐsym - νₛym) can provide insights into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging). For instance, in zirconium-oleate complexes formed during the synthesis of zirconia nanoparticles, peaks observed in the 1400 cm⁻¹ to 1600 cm⁻¹ range are attributed to the carboxylate group of the oleate ion coordinated to the zirconium ion. Other characteristic peaks for zirconium oleate include the C-H vibrations of the alkyl chains, which appear in the 2800–3000 cm⁻¹ region (specifically around 2855 cm⁻¹ and 2960 cm⁻¹ for symmetric and asymmetric –CH₂ stretching, respectively). rsc.orgrsc.org A band around 1098 cm⁻¹ can be attributed to the Zr-O vibrational mode. mdpi.com

Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment
ν(C=O) of free oleic acid1708 - 1717Carbonyl stretch
νₐsym(COO⁻)~1584 - 1640Asymmetric carboxylate stretch
νₛym(COO⁻)~1391 - 1457Symmetric carboxylate stretch
ν(C-H)2800 - 3000Alkyl chain C-H stretches
ν(Zr-O)~1098Zirconium-Oxygen stretch

This table presents typical FT-IR peak assignments for this compound and related compounds based on literature findings. rsc.orgufn.edu.brrsc.orgmdpi.comsrce.hr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of this compound complexes in the solution phase. Both ¹H and ¹³C NMR provide detailed information about the oleate ligand, while advanced techniques like Diffusion Ordered Spectroscopy (DOSY) can reveal insights into the size and aggregation state of zirconium-oleate clusters.

In the ¹H NMR spectrum of oleate ligands bound to zirconium, the signals corresponding to the protons of the oleate molecule often exhibit significant broadening compared to the sharp peaks of the free ligand. chemrxiv.orgrsc.org This broadening is a result of the reduced mobility of the ligands upon coordination to the metal center and the fast dynamic exchange between different coordination environments on the cluster surface. For example, the vinylic protons of the oleate double bond, which appear as a sharp multiplet in free oleic acid, become a broad, less-defined feature upon binding to zirconium.

¹³C NMR spectroscopy can also be used to probe the coordination of the oleate ligand. The chemical shift of the carboxylate carbon (COO⁻) is particularly sensitive to its coordination environment. While specific data for this compound is scarce, studies on other metal oleates show distinct resonances for the carboxylate carbon, which can sometimes split into multiple peaks, indicating the presence of non-equivalent carboxylate environments. rsc.org

Diffusion Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which is related to their size and shape. researchgate.netemerypharma.com This technique has been applied to study zirconium-carboxylate clusters in solution. For instance, DOSY experiments on zirconium-acetate clusters have been used to distinguish between the large Zr₁₂ cluster and smaller species like free acetic acid based on their different diffusion coefficients. rsc.org A Zr₁₂ cluster was found to have a diffusion coefficient of approximately (4.06 ± 0.16) × 10⁻¹¹ m² s⁻¹, while free acetic acid diffused much faster at 1.55 × 10⁻¹⁰ m² s⁻¹. rsc.org Similar studies on zirconium-oleate clusters can provide valuable information on their hydrodynamic radius and whether they exist as monomers, dimers, or larger aggregates in solution. chemrxiv.org

Technique Observed Phenomenon Information Gained
¹H NMRSignal broadening of oleate proton resonances.Confirmation of ligand binding to zirconium; information on ligand dynamics.
¹³C NMRChemical shift changes of carboxylate carbon.Information on the coordination environment of the carboxylate group.
DOSY NMRDifferent diffusion coefficients for different species.Determination of hydrodynamic size; analysis of cluster aggregation in solution.

This table summarizes the application of various NMR techniques for the characterization of this compound derivatives. rsc.orgchemrxiv.orgchemrxiv.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic properties of this compound and its derivatives, particularly when they are used as precursors for zirconia (ZrO₂) nanomaterials. Bulk zirconia is a wide bandgap semiconductor, and its UV-Vis absorption spectrum is characterized by an absorption edge from which the optical bandgap can be determined.

Zirconia nanomaterials typically exhibit strong absorption in the UV region. researchgate.net For instance, ZrO₂ nanoparticles have been shown to have a wide absorption band around 285-292 nm. researchgate.netnih.gov The exact position of the absorption maximum and the absorption edge can be influenced by the particle size, crystal phase, and the presence of defects. researchgate.netias.ac.in Studies on zirconia nanoparticles have reported absorption maxima in the range of 276-312 nm, corresponding to a band gap of 3.5 - 3.6 eV. emu.ee Another study reported an absorption edge at 245 nm, corresponding to a bandgap of 5.06 eV for a predominantly monoclinic ZrO₂ sample. ias.ac.in While the this compound precursor itself may not have a distinct absorption feature in the same region, its purity and decomposition can be monitored by observing the emergence of the characteristic ZrO₂ absorption bands during thermal treatment or reaction.

Material Absorption Maximum (nm) Reported Band Gap (eV)
ZrO₂ Nanoparticles~285 - 292~3.5 - 4.3
m-ZrO₂~214, 228~5.06
t-ZrO₂~320 - 325-

This table shows representative UV-Vis absorption data for zirconia, the derivative of this compound, from various studies. researchgate.netnih.govias.ac.inemu.ee

Mass Spectrometry (MS) for Cluster Composition Analysis

Mass spectrometry (MS) is a critical technique for determining the precise molecular weight and composition of zirconium-oleate clusters. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing these large, non-volatile complexes.

ESI-MS has been successfully used to analyze zirconium-carboxylate clusters. chemrxiv.org For example, in the analysis of Zr₆-carboxylate clusters, the molecular ion corresponding to [Zr₆O₄(OH)₃(L)₁₂]⁺ (where L is the carboxylate ligand) has been identified. chemrxiv.org However, the analysis of zirconium-oleate clusters can be challenging; Zr₁₂-oleate clusters have been reported to be too non-polar for successful ESI-MS analysis under certain conditions. chemrxiv.org

MALDI-Time of Flight (TOF) MS is another powerful tool that has been applied to study metal-oleate complexes and zirconium-based clusters. amazonaws.comresearchgate.net It can provide information on the mass of the intact cluster as well as any fragments, helping to elucidate the structure and stability of the complex. For instance, MALDI-TOF MS has been used to study the decomposition of iron-oleate complexes during the formation of iron oxide nanocrystals, and similar principles can be applied to the this compound system. amazonaws.com The technique has also been employed to characterize zirconium phosphonate (B1237965) compounds, demonstrating its utility for analyzing zirconium-ligand systems. researchgate.netcarlroth.com

Ionization Technique Analyte Type Typical Information Obtained
ESI-MSZirconium-carboxylate clustersMolecular formula confirmation, identification of cluster fragments.
MALDI-TOF MSMetal-oleate complexes, Zirconium-ligand systemsMass of intact clusters, analysis of decomposition products, surface characterization.

This table outlines the use of mass spectrometry techniques for the analysis of zirconium-oleate derivatives and related compounds. chemrxiv.orgamazonaws.comresearchgate.netcarlroth.com

Diffraction and Microscopy Techniques

Diffraction and microscopy techniques are essential for characterizing the solid-state structure, crystallite phase, and size of this compound derivatives, particularly the zirconia nanoparticles formed from them.

X-ray Diffraction (XRD) for Crystallite Phase and Size Analysis

X-ray diffraction (XRD) is the primary technique for identifying the crystalline phases and estimating the average crystallite size of the solid-state derivatives of this compound, such as zirconia (ZrO₂). Zirconia can exist in several crystalline forms, most commonly monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). The XRD pattern provides a unique fingerprint for each phase based on the positions and relative intensities of the diffraction peaks.

For instance, monoclinic zirconia is characterized by distinct peaks corresponding to the (111) and (-111) planes, while the tetragonal phase shows a prominent peak for the (101) plane. rsc.org The decomposition of this compound can be monitored by the emergence of these characteristic zirconia peaks.

Furthermore, the width of the diffraction peaks is inversely related to the size of the coherent crystalline domains, a principle described by the Scherrer equation. wikipedia.org This allows for the estimation of the average crystallite size of the resulting zirconia nanoparticles.

The Scherrer equation is given by: D = (K * λ) / (β * cos(θ))

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9). wikipedia.org

λ is the X-ray wavelength (e.g., 0.15406 nm for Cu Kα radiation). researchgate.net

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

By applying this equation to the most intense diffraction peaks, researchers can calculate the size of the nanocrystals formed from the this compound precursor. For example, crystallite sizes of zirconia nanoparticles ranging from 5 to 10 nm have been determined using this method. rsc.org

Parameter Description Application in this compound Analysis
Peak Position (2θ)Angle of diffracted X-raysIdentification of crystalline phases (monoclinic, tetragonal, etc.) of ZrO₂.
Peak Broadening (FWHM)Width of the diffraction peakUsed in the Scherrer equation to calculate the average crystallite size of ZrO₂ nanoparticles.

This table summarizes the key parameters obtained from XRD analysis and their application in characterizing the derivatives of this compound. rsc.orgwikipedia.orgresearchgate.netinstanano.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Nanocrystal Morphology and Structure

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HR-TEM) are indispensable tools for the direct visualization of nanocrystals derived from this compound. These techniques provide critical information on the size, shape, and morphology of the nanoparticles. For instance, the thermal decomposition of a this compound complex in a high-boiling organic solvent has been shown to produce monodisperse zirconia (ZrO₂) nanoparticles. rsc.org TEM analysis of these nanoparticles reveals their size and morphology, with one study showing mostly ellipsoidal shapes with an average size of approximately 4 nm, alongside some scattered nanorods. researchgate.net

HR-TEM goes a step further by enabling the visualization of the crystal lattice, providing direct evidence of the crystalline structure and phase. In studies of zirconia nanocrystals synthesized from this compound precursors, HR-TEM images have confirmed the formation of well-crystallized structures. rsc.org Researchers have identified specific lattice fringes corresponding to different crystallographic planes. For example, in monoclinic zirconia nanorods and nanoparticles, lattice spacings of 0.31 nm, 0.28 nm, and 0.18 nm have been observed, corresponding to the (111), (111), and (220) planes, respectively. researchgate.net This level of detail is crucial for confirming the crystalline phase (e.g., monoclinic, tetragonal, or cubic) of the zirconia nanocrystals, which is a key determinant of their properties. rsc.orgrsc.org

Furthermore, TEM and HR-TEM are used to assess the size distribution and shape evolution of nanocrystals under different synthesis conditions. rsc.orgd-nb.info By functionalizing as-synthesized ZrO₂ nanocrystals with oleic acid, researchers can study the morphology and crystalline structure in detail. researchgate.net Statistical analysis of HR-TEM images can confirm the nonequiaxial morphology of the nanocrystals and provide precise measurements of their dimensions. cdmf.org.br

TechniqueInformation ObtainedExample Findings from Zirconia Nanocrystals
TEM Particle size, shape, morphology, and size distribution.- Mostly ellipsoidal nanoparticles (~4 nm average size). researchgate.net- Presence of scattered nanorods (average length ~300 nm, diameter ~8 nm). researchgate.net
HR-TEM Crystal lattice fringes, crystalline phase, structural defects, and nanocrystal orientation. cdmf.org.bracs.org- Identification of monoclinic and tetragonal mixed phases. researchgate.net- Observation of (111), (111), and (220) lattice fringes in monoclinic ZrO₂. researchgate.net

Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM) for Surface Morphology

In the synthesis of zirconia nanoparticles, SEM images can reveal a uniform distribution of the nanostructures. mdpi.com For instance, in one study, SEM analysis of a deposited sample showed uniformly distributed ZrO₂ nanostructures with a surface density of approximately 4100 nanostructures/μm². mdpi.com FE-SEM provides even greater surface detail due to its finer electron beam. It has been used to observe the monogenous layer formed by zirconium oxide nanoparticles and to characterize the microstructure of composite coatings containing yttria-stabilized zirconia. researcher.lifedovepress.com The technique can clearly show how nanoparticles are dispersed within a matrix, which is critical for applications like nanocomposite coatings. researcher.life

TechniquePrimary UseObservations on Zirconium-Based Materials
SEM Analysis of surface topography, particle distribution, and agglomeration over larger areas.- Uniformly distributed ZrO₂ nanostructures. mdpi.com- Crack-free surface of ZrO₂ thin films. scirp.org
FE-SEM High-resolution imaging of surface morphology and nanostructures. researcher.life- Successful attachment of microorganisms to Ni-deposited electrodes for microbial fuel cells. researcher.life- Characterization of the microstructure and grain size of doped zirconia samples. researcher.liferesearcher.life

Selected Area Electron Diffraction (SAED) for Crystalline Orientation

Selected Area Electron Diffraction (SAED) is a powerful technique performed within a TEM to determine the crystalline nature of a material. wikipedia.org By directing the electron beam onto a specific area of the sample (such as a single nanocrystal), a diffraction pattern is generated. This pattern provides information about the crystal structure and orientation. hu-berlin.deacs.org

The nature of the SAED pattern indicates whether the material is single-crystalline, polycrystalline, or amorphous. youtube.com

Single-crystal: A regular array of sharp, distinct spots.

Polycrystalline: A set of concentric rings, with each ring corresponding to a specific set of lattice planes.

Amorphous: Broad, diffuse halos with no sharp features.

For nanocrystals derived from this compound, SAED is used to confirm their crystallinity. The patterns obtained from individual zirconia nanocrystals show distinct spots, confirming their single-crystal nature. acs.org When analyzing an agglomerate of nanocrystals, the pattern often consists of rings, indicating the random orientation of the multiple crystallites (a polycrystalline nature). youtube.com This technique is crucial for corroborating the structural information obtained from HR-TEM and X-ray diffraction. acs.org

Scattering Techniques

Scattering techniques are non-destructive methods that provide average structural information from a large volume of the sample, complementing the localized information from microscopy.

X-ray total scattering, coupled with Pair Distribution Function (PDF) analysis, is a powerful technique for studying materials that lack long-range crystalline order, such as amorphous phases and very small nanocrystals. researchgate.net Unlike traditional diffraction methods that focus on sharp Bragg peaks, total scattering utilizes both Bragg and diffuse scattering information. A Fourier transform of the total scattering data yields the PDF, G(r), which describes the distribution of interatomic distances in the material.

This technique is exceptionally well-suited for studying the synthesis of zirconia nanocrystals, which often proceeds through an amorphous intermediate phase. chemrxiv.org PDF analysis has been used to investigate the nucleation and growth of zirconia nanocrystals, revealing that the reaction initially forms many small, amorphous particles that subsequently recrystallize into crystalline ZrO₂. chemrxiv.org It can also be used to elucidate the core structure of complex molecules like zirconium oxo clusters, which can be capped with oleate ligands. osti.govrsc.org Researchers have successfully used PDF to distinguish between different possible cluster structures (e.g., Zr₆ vs. Zr₁₂) and to confirm that the structural integrity of the clusters is maintained during catalytic processes. osti.govresearchgate.netchemrxiv.org

Small-Angle X-ray Scattering (SAXS) is a technique used to determine the size, shape, and distribution of nanoparticles in the range of 1 to 100 nm. sesame.org.jo It measures the elastic scattering of X-rays at very small angles, which is sensitive to electron density fluctuations over these length scales. tu-dresden.de

SAXS is particularly valuable for in situ or ex situ monitoring of nanocrystal synthesis. chemrxiv.orgresearchgate.net By taking measurements at different time intervals during the reaction, one can track the evolution of particle size and concentration. In the synthesis of zirconia nanocrystals, SAXS data has shown that with increasing reaction time, the scattering signal evolves in a way that indicates particle growth. chemrxiv.org The increasing intensity of the scattering plateau and a shift in features toward smaller scattering vectors (q) are direct evidence of an increase in particle size. chemrxiv.org Furthermore, the emergence of more defined oscillations in the scattering pattern suggests a narrowing of the particle size distribution as the reaction progresses. chemrxiv.org This allows for a detailed investigation of nucleation and growth mechanisms, distinguishing between models like burst nucleation and continuous nucleation. chemrxiv.org

X-ray Total Scattering and Pair Distribution Function (PDF) Analysis for Amorphous and Crystalline Structures

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. For this compound and its derivatives, these methods provide information on thermal stability, decomposition pathways, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of this compound and to quantify the amount of organic ligand (oleate) attached to the surface of zirconia nanocrystals. osti.govrsc.org The mass loss observed at specific temperatures corresponds to the decomposition and removal of the oleate capping agents.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature or heat flow between a sample and a reference as a function of temperature. libretexts.org These techniques can detect phase transitions, crystallization events, and chemical reactions. For instance, in the thermal decomposition of zirconium hydroxide (B78521) (a precursor to zirconia), DTA analysis shows an endothermic peak around 140 °C corresponding to dehydroxylation, and a distinct exothermic peak around 450 °C, which is attributed to the crystallization of amorphous zirconia into its tetragonal or monoclinic phase. journals.co.za TGA/DSC analysis of zirconia nanocrystals capped with organic ligands can also reveal the energy changes associated with the oxidation of these ligands. rsc.orglibretexts.org

TechniqueProperty MeasuredInformation Gained for this compound/Derivatives
TGA Mass change vs. Temperature- Thermal stability.- Quantification of oleate ligand content on nanocrystals. osti.gov
DTA/DSC Heat flow/Temperature difference vs. Temperature- Temperature of crystallization from amorphous phase (~450 °C for ZrO₂). journals.co.za- Detection of phase transformations (e.g., tetragonal to monoclinic). journals.co.za

Thermogravimetric Analysis (TGA) for Decomposition Studies and Organic Content

Thermogravimetric Analysis (TGA) is a fundamental technique for characterizing the thermal stability and composition of this compound. This method involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere. The resulting data, a TGA curve, plots the percentage of weight loss against temperature, revealing the temperatures at which the compound decomposes. The final residual mass, typically zirconium dioxide (ZrO₂), allows for the precise calculation of the original organic ligand content.

Detailed Research Findings

Research on zirconium-based materials with oleate ligands demonstrates that TGA is a crucial tool for quantitative compositional analysis. The thermal decomposition of this compound, particularly when it functions as a capping agent on zirconium oxide nanocrystals or as a ligand in zirconium oxo clusters, follows a predictable pattern. The primary weight loss event corresponds to the decomposition and volatilization of the organic oleate chains, leaving a stable inorganic residue of zirconium dioxide.

In one study focusing on zirconium oxide nanocrystals synthesized using oleic acid, TGA was employed to determine the mass content of the organic oleate ligands. The analysis revealed a significant weight loss corresponding to the organic portion, which was found to be 36.4%. rsc.org The remaining mass, 63.6%, was identified as zirconium dioxide. This quantitative data is essential for understanding the surface chemistry and stoichiometry of the nanocrystals.

Another investigation into oleate-capped zirconium oxide nanocrystals reported a similar use of TGA to ascertain the composition. The results indicated an inorganic content of 65%, which corresponds to 35% organic (oleate) content by mass. nih.gov This information is critical for applications such as catalysis, where the surface ligand density plays a key role.

The methodology for calculating the organic content from TGA data is well-established. Researchers compare the experimental residual mass with the theoretical mass of ZrO₂ that would be expected from a pure sample. rsc.org Any difference can be attributed to the initial organic ligand content. The process assumes that the oleate ligands decompose completely, leaving only the inorganic oxide. The theoretical percentage of ZrO₂ in a pure zirconium carboxylate can be calculated based on its molecular formula. The experimental TGA data provides the actual percentage of ZrO₂ residue. This allows for the calculation of the initial oleate content in the sample. rsc.org

The decomposition process itself generally occurs in distinct stages. For metal carboxylates, an initial slight weight loss may be observed due to the evaporation of adsorbed moisture, typically below 150°C. The major decomposition of the organic ligands, such as oleate, occurs at higher temperatures. nih.gov For zirconium carboxylates, this significant weight loss leads to the formation of the stable zirconium dioxide residue. chemrxiv.org

Below are data tables derived from research findings on the TGA of this compound-containing materials.

Table 1: TGA Data for this compound-Capped Nanocrystals (Study A)

ParameterValueReference
Initial SampleZirconium Oxide Nanocrystals with Oleate Ligands rsc.org
Organic (Oleate) Content36.4% rsc.org
Inorganic (ZrO₂) Residue63.6% rsc.org
Analysis AtmosphereNot Specified

This table presents the quantitative composition of oleate-capped zirconium oxide nanocrystals as determined by thermogravimetric analysis.

Table 2: TGA Data for this compound-Capped Nanocrystals (Study B)

ParameterValueReference
Initial SampleOleate-Capped Zirconium Oxide Nanocrystals nih.gov
Organic (Oleate) Content35% nih.gov
Inorganic (ZrO₂) Residue65% nih.gov
Analysis AtmosphereNot Specified

This table shows the compositional breakdown of oleate-capped zirconium oxide nanocrystals from a separate study, confirming the utility of TGA for such determinations.

Mechanistic Studies of Decomposition and Transformation Pathways

Pyrolysis and Thermal Decomposition Mechanisms of Zirconium Oleate (B1233923) Precursors

The thermal decomposition, or pyrolysis, of zirconium-oleate complexes is a common method for synthesizing zirconia nanoparticles. researchgate.net This process typically involves heating the metal-oleate complex in a high-boiling point organic solvent. rsc.orgresearchgate.net While the complete stoichiometric description is still under investigation, studies indicate that the decomposition of metal carboxylates generally occurs at temperatures around 300°C. researchgate.net

The proposed mechanism for the decomposition of the zirconium oleate complex involves several key steps. On heating, the complex is thought to decompose, leading to the formation of free radicals. This is followed by the establishment of Zr-O-Zr linkages, which are the foundational step for the formation of zirconium oxide. rsc.org In some systems, particularly those starting from zirconyl chloride to form the oleate complex, the decomposition pathway has been observed to proceed through the formation of carbonate intermediates before yielding the final oxide. researchgate.net The choice of solvent and reaction time can also influence the growth of the resulting zirconia crystals. rsc.org

The pyrolysis of ceramers modified with zirconium has also been studied. When a zirconium alkoxide is used, it can lead to significant crosslinking. However, when zirconium acetylacetonate (B107027) is used as the precursor, it tends to hinder the formation of a mixed oxycarbide structure, favoring the early formation of amorphous ZrO₂ nanoclusters instead. mdpi.com

Nucleation and Growth Kinetics of Zirconia Nanocrystals from Oleate Intermediates

The formation of zirconia nanocrystals from oleate and other precursors is not a simple, direct process but rather a complex interplay of nucleation and growth. Kinetic studies reveal that the rate of precursor decomposition is often significantly faster than the rate of crystallization. acs.orgchemrxiv.org For instance, in a system using zirconium chloride and zirconium isopropoxide, precursor conversion was complete within 9 minutes, while the crystalline yield was only around 50%, indicating a buildup of an intermediate species. acs.orgnih.gov

This intermediate, identified as an amorphous phase, is central to the nucleation and growth of the nanocrystals. Kinetic modeling suggests that these amorphous particles nucleate into nanocrystals through a second-order process. acs.org Following a rapid initial nucleation event, the concentration of nanocrystals remains constant, while the amorphous particles are consumed for crystal growth. acs.orgnih.gov There is no evidence for continuous nucleation or for a soluble monomer driving the growth, which deviates from classical LaMer theory. acs.orgamazonaws.com The final size of the nanocrystals is therefore determined by the initial nucleation event; a higher number of nuclei results in smaller final crystals. nih.gov

Kinetic ParameterObservation/FindingSource
Precursor Conversion Rate An order of magnitude higher than the crystallization rate. acs.orgchemrxiv.org acs.org, chemrxiv.org
Nucleation Process Occurs via a second-order reaction from amorphous intermediates. acs.org acs.org
Nucleation Event A single, rapid event at the beginning of the reaction. nih.gov nih.gov
Crystal Growth Proceeds by consuming the pre-formed amorphous particles. acs.orgnih.gov acs.org, nih.gov
Nanocrystal Concentration Remains constant after the initial nucleation burst. acs.orgchemrxiv.org acs.org, chemrxiv.org

This table summarizes key kinetic findings in the formation of zirconia nanocrystals from oleate-related precursors.

Non-Classical Crystallization Pathways and Amorphous Intermediates

The synthesis of zirconia nanocrystals from this compound and similar precursors is a prime example of non-classical crystallization. sci-hub.se This pathway deviates from the classical model, which involves the direct formation of a crystalline nucleus from a supersaturated solution of monomers. osti.gov Instead, the process is mediated by the formation of a distinct, metastable amorphous phase. acs.orgnih.gov

Upon decomposition of the zirconium precursor, highly reactive Zr-OH moieties are produced, which rapidly form small (1.5–2 nm) amorphous particles. acs.orgnih.gov This amorphous intermediate phase builds up because the precursor decomposition is much faster than crystallization. nih.gov These amorphous particles then serve as the feedstock for the subsequent crystallization, acting as the sites for nucleation and the source material for growth. acs.orgnih.gov This mechanism is a two-step process: first, the formation of amorphous particles, and second, their transformation into crystalline nanoparticles. sci-hub.se

The existence of this amorphous intermediate has been confirmed through various analytical techniques, including X-ray pair distribution function (PDF) analysis and small-angle X-ray scattering (SAXS). acs.org This pathway, where crystallization is preceded by an amorphous phase, is increasingly recognized in the synthesis of various inorganic nanomaterials. osti.gov

FeatureClassical CrystallizationNon-Classical Crystallization (Zirconia from Oleate)Source
Initial Step Monomer supersaturation in solution.Rapid formation of amorphous nanoparticles (1.5-2 nm). nih.gov nih.gov, osti.gov
Nucleation Homogeneous nucleation directly from solution.Heterogeneous nucleation from the amorphous phase. acs.orgnih.gov acs.org, nih.gov
Growth Species Monomer attachment to the crystal nucleus.Consumption of amorphous particles (e.g., via coalescence or dissolution-reprecipitation). nih.gov nih.gov
Driving Force Reduction of free energy by forming a stable crystal.Stepwise reduction of free energy via a metastable intermediate. osti.gov osti.gov

This table provides a comparative overview of classical and the observed non-classical crystallization pathways for zirconia.

Factors Governing Polymorphic Control (e.g., Monoclinic vs. Tetragonal Zirconia)

Zirconium dioxide exists in several crystalline forms, primarily monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic. The monoclinic phase is the most stable at room temperature for bulk zirconia, while the tetragonal phase is stable at high temperatures. journals.co.za However, in nanocrystalline zirconia, the tetragonal phase can be stabilized at room temperature. The synthesis using this compound offers several parameters to control which polymorph is formed.

Key factors influencing the final phase include:

Reaction Kinetics: The reaction pathway plays a crucial role. The direct pyrolysis of zirconyl oleate has been shown to yield tetragonal zirconia. d-nb.info In contrast, when alcohol-induced esterification and hydrolysis reactions are dominant, the monoclinic phase is favored. d-nb.info

Crystallite Size: There is a critical size below which the tetragonal phase becomes more stable than the monoclinic phase, often cited as being around 30 nm. journals.co.za Syntheses that produce very small nanocrystals (e.g., 3.0 nm to 0.8 nm) tend to yield the tetragonal phase. d-nb.info

Capping Agents: The ratio of surfactants can direct the crystal phase. For instance, the specific ratio of oleic acid to oleylamine (B85491) can determine the formation of either monoclinic or tetragonal zirconia. d-nb.info

Doping: The introduction of other cations, such as Yttrium (Y³⁺), is a well-established method for stabilizing the tetragonal phase. When yttrium oleate is introduced during the synthesis of monoclinic zirconia, it results in the formation of yttrium-stabilized tetragonal zirconia nanocrystals. d-nb.info

Temperature and Additives: Higher reaction temperatures can favor the formation of the tetragonal phase. researchgate.net The presence of certain additives, like sodium hydroxide (B78521), can promote the formation of the monoclinic phase, with the fraction increasing at higher concentrations and temperatures. nih.gov

FactorEffect on Zirconia PolymorphSource
Pyrolysis of Zirconyl Oleate Favors tetragonal (t-ZrO₂) formation. d-nb.info d-nb.info
Alcohol-Induced Hydrolysis Favors monoclinic (m-ZrO₂) formation. d-nb.info d-nb.info
Small Crystallite Size (<30nm) Stabilizes the tetragonal (t-ZrO₂) phase. journals.co.za journals.co.za
Yttrium Oleate Doping Stabilizes the tetragonal (t-ZrO₂) phase. d-nb.info d-nb.info
High NaOH Concentration Increases the fraction of the monoclinic (m-ZrO₂) phase. nih.gov nih.gov
High Reaction Temperature Can increase the quantity of the tetragonal (t-ZrO₂) phase. researchgate.net researchgate.net

This table summarizes the key factors that influence the resulting crystalline phase of zirconia during synthesis from oleate precursors.

Applications in Catalysis

Zirconium Oleate (B1233923) Derived Catalysts in Organic Transformations

Catalysts derived from zirconium oleate, particularly in the form of well-defined oxo clusters, demonstrate remarkable efficiency in various organic reactions. These molecularly precise structures bridge the gap between homogeneous and heterogeneous catalysis, offering high activity and selectivity.

This compound has proven to be a highly effective precursor for catalysts used in esterification reactions, a critical process in the synthesis of fine chemicals and biofuels like biodiesel. Notably, zirconium oxo clusters capped with oleate ligands, such as the Zr12-oleate cluster, exhibit exceptional catalytic activity in the esterification of fatty acids. nih.govchemrxiv.org For instance, in the model reaction of oleic acid with ethanol (B145695), the Zr12-oleate cluster achieved almost complete conversion after 12 hours, demonstrating superior performance. nih.gov

The production of biodiesel through the esterification of free fatty acids (FFAs) is a key area where zirconium-based catalysts are applied. chemrxiv.orgchemrxiv.orguinjkt.ac.id Catalysts derived from zirconium precursors are effective in converting oleic acid into its corresponding fatty acid methyl ester (FAME), a primary component of biodiesel. chemrxiv.orgresearchgate.netrsc.org Studies have shown that zirconium-based Metal-Organic Frameworks (MOFs) can achieve high conversion rates of oleic acid to biodiesel under optimized conditions. For example, the MOF CAU-28 converted 98.6% of oleic acid to its methyl ester. chemrxiv.org Similarly, sulfated zirconia catalysts, prepared from zirconium dioxide precursors, have been extensively studied for oleic acid esterification. researchgate.netiieta.orgcapes.gov.br While effective, these heterogeneous catalysts can sometimes require longer reaction times compared to their homogeneous counterparts. iieta.org

The Zr12-oleate cluster, in particular, has shown high yields for the esterification of oleic acid even with sterically hindered alcohols, and these reactions can be conducted in solvent-free conditions. nih.govchemrxiv.org The catalyst can also be recovered and reused without a significant loss of activity, highlighting its stability. nih.govchemrxiv.org

When comparing the catalytic performance of this compound clusters with zirconium oxide (ZrO₂) nanocrystals, research consistently demonstrates the superior activity of the clusters in esterification reactions. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net The primary reason for this enhanced performance is the significantly higher surface-to-volume ratio of the oxo clusters. nih.govchemrxiv.orgchemrxiv.org

In a Zr12-oleate cluster, all 12 zirconium atoms are accessible at the surface, providing a maximal number of active sites for catalysis. nih.gov In contrast, for a 5.6 nm ZrO₂ nanocrystal, approximately 80% of the zirconium atoms are located within the bulk of the crystal and are unavailable to participate in the reaction. nih.gov This stark difference in available active sites leads to much higher catalytic activity for the clusters. For example, in the esterification of oleic acid with ethanol, Zr12-oleate clusters achieved nearly quantitative conversion, whereas oleate-capped ZrO₂ nanocrystals showed only slightly more conversion than the uncatalyzed reaction. nih.gov Studies have reported that the oxo clusters can exhibit a reaction rate that is five times higher than that of 5.5 nm zirconium oxide nanocrystals. researchgate.netresearchgate.net

This superior performance establishes fatty acid-capped metal oxo clusters as highly effective catalysts, representing the smallest possible prototypes of nanocrystals where surface effects are maximized. chemrxiv.org

Esterification Reactions, Including Biodiesel Synthesis

Role of this compound in Surface-Mediated Catalytic Processes

This compound plays a crucial role in surface-mediated catalytic processes, primarily through its function as a surface-capping agent on zirconia nanoparticles and its direct involvement in the catalytic cycle. The adsorption of oleate or oleic acid onto zirconia surfaces has been studied to understand the interaction between the organic ligand and the metal oxide surface. acs.org

In the context of catalysis, the oleate ligands that stabilize zirconium oxo clusters and nanocrystals are not merely passive spectators. nih.govchemrxiv.org In the esterification of oleic acid, using an oleate-capped catalyst avoids competition between the stabilizing ligand and the substrate for the active sites on the zirconium center. chemrxiv.org Research suggests that even when starting with homogeneous zirconium alkoxide catalysts, a zirconium oxo cluster is the active catalytic species that forms in situ. nih.govbsb-muenchen.de This indicates that the formation of such cluster structures, stabilized by carboxylates like oleate, is a key step in the catalytic cycle of what were previously considered homogeneous reactions.

The hydrophobicity imparted by oleate ligands can also be beneficial. For instance, modifying the surface of a UiO-66(Zr) MOF with stearic acid, a similar long-chain carboxylic acid, enhanced its hydrophobicity and significantly improved its catalytic activity in esterification reactions, even allowing the reaction to proceed at room temperature. researchgate.net This suggests that the oleate shell can create a favorable microenvironment for the reaction at the catalyst surface.

Development of Heterogeneous Catalysts from this compound Precursors

This compound serves as a valuable precursor for the synthesis of robust and reusable heterogeneous catalysts. These solid catalysts offer significant advantages in industrial processes, including ease of separation from the reaction mixture and potential for regeneration and reuse.

This compound can be used to generate zirconia (ZrO₂) based catalysts, which are known for their acidic properties and stability, making them suitable for reactions like esterification. researchgate.net While many zirconia catalysts are prepared from inorganic precursors like zirconium dioxide or zirconium hydroxide (B78521), researchgate.netiieta.orgcore.ac.uk oleate-capped zirconia nanocrystals represent a direct link. nih.gov These nanocrystals can be considered a form of zirconia-supported catalyst where the active phase is zirconia itself, and they can be prepared from precursors like zirconium isopropoxide and oleic acid. nih.gov

Furthermore, more complex supported catalysts can be envisioned where this compound is used to deposit zirconia onto a support material. For example, methods like incipient wetness impregnation using organometallic precursors, such as zirconium alkoxides, are employed to prepare supported zirconia catalysts. acs.org The use of this compound could offer an alternative route to creating highly dispersed zirconia species on supports like silica (B1680970) or alumina. Modified zirconia catalysts, such as sulfated or tungstated zirconia, show high activity in the esterification of fatty acids but can suffer from issues like leaching of the active species. researchgate.net The development of stable zirconia-supported catalysts remains an active area of research. capes.gov.br

This compound is intrinsically linked to the catalytic activity of zirconium-based Metal-Organic Frameworks (MOFs), such as the widely studied UiO-66. MOFs are crystalline porous materials constructed from metal nodes connected by organic linkers. In zirconium MOFs, the nodes are themselves zirconium oxo clusters, similar in structure to the discrete Zr12-oleate clusters. nih.govchemrxiv.orgbsb-muenchen.de These clusters contain the Lewis acidic zirconium sites that are responsible for the catalytic activity of the MOF. chemrxiv.org

Therefore, this compound clusters can be seen as the fundamental building blocks that are integrated into the extended framework of a MOF. However, a direct comparison of the catalytic activity of discrete Zr12-oleate clusters and the MOF UiO-66 reveals an interesting trade-off. For the esterification of large substrates like oleic acid, the discrete clusters show almost quantitative conversion, while UiO-66 exhibits negligible activity. nih.govchemrxiv.orgbsb-muenchen.de This difference is attributed to the diffusion limitations imposed by the small pores of the MOF, which prevent the bulky substrate from accessing the active sites within the framework. nih.govbsb-muenchen.de

Despite these limitations, zirconium MOFs are highly promising catalysts for the esterification of smaller fatty acids and can be modified to enhance their performance. researchgate.net For instance, UiO-66 has been used as a precursor to create zirconia-supported heteropoly acid catalysts that show excellent activity and reusability for producing methyl oleate. rsc.orgrsc.org Furthermore, creating bimetallic Zr/La-BTC MOFs has been shown to enhance catalytic activity in oleic acid esterification by increasing the number of active sites. uinjkt.ac.iduinjkt.ac.id Composite materials, where UiO-66 is integrated with carbon nanotubes and a Brønsted acid, have also been developed to create highly efficient catalysts for methyl oleate synthesis. mdpi.compreprints.org

Applications in Materials Science and Engineering

Fabrication of Advanced Ceramic Nanomaterials with Controlled Morphologies

Zirconium oleate (B1233923) serves as a crucial precursor in the synthesis of zirconium dioxide (ZrO2), or zirconia, nanoparticles, a ceramic material prized for its exceptional mechanical properties, thermal stability, and catalytic activity. researchgate.net The thermal decomposition of a zirconium oleate complex in a high-boiling-point organic solvent is a simple, one-step method for producing monodisperse zirconia nanoparticles. researchgate.netrsc.orgresearchgate.net This method allows for the fabrication of oleophilic zirconia nanostructures, which are readily dispersible in nonpolar solvents. researchgate.net

The morphology and crystalline phase of the resulting zirconia nanocrystals can be precisely controlled by adjusting reaction parameters. d-nb.info For instance, the use of different solvents and reaction times during the thermal decomposition of the zirconium-oleate complex influences the growth and phase composition of the capped zirconia nanocrystals. researchgate.net Research has shown that monoclinic zirconia is formed through this decomposition process. researchgate.netrsc.orgresearchgate.net Furthermore, by varying the molar ratio of oleate ions to zirconium and yttrium ions in a hydrothermal synthesis, yttria-stabilized zirconia (YSZ) nanoparticles with controlled sizes, ranging from 2 to 4 nm, can be produced. acs.orgnih.gov The oleate ligands act as inhibitors for crystal growth, allowing for fine-tuning of the nanoparticle size. acs.org This level of control is critical as the properties and performance of ceramic nanomaterials are highly dependent on their size, shape, and crystal structure. d-nb.infonih.gov

Surface Modification and Stabilization in Colloidal Systems

The oleate ligands in this compound play a pivotal role in the surface modification and stabilization of nanoparticles in colloidal systems. When zirconia nanoparticles are synthesized from a this compound precursor, the oleate groups cap the surface of the nanoparticles. rsc.org This organic capping layer renders the nanoparticles hydrophobic, enabling their stable dispersion in non-polar solvents like cyclohexane (B81311) and transformer oil. rsc.orgacs.orgnih.gov

This surface modification is essential for preventing the agglomeration of nanoparticles, a common challenge in nanofluid applications that can compromise their performance. eujournal.org The stability of these colloidal solutions is crucial for their practical use. researchgate.net The hydrophobic nature of the oleate ligands on the surface of yttria-stabilized zirconia (YSZ) nanoparticles, for example, leads to high dispersibility in cyclohexane and a nearly monodispersed distribution. acs.orgnih.gov The stabilization of colloidal systems is not limited to non-aqueous media. In aqueous systems, the charge on the colloidal particles, influenced by the adsorption of ions like oleate, is a key factor in their stability.

Role in Nanofluids and Dispersion Technologies

Nanofluids, which are engineered colloidal suspensions of nanoparticles in a base fluid, are being explored for their enhanced thermal properties. This compound is instrumental in the development of stable, high-performance nanofluids.

A facile, one-step synthetic strategy involving the thermal decomposition of a this compound precursor is employed to produce surface-modified zirconia nanoparticles. rsc.org These oleate-capped zirconia nanoparticles exhibit excellent dispersion in oils, leading to the formation of remarkably stable oil-based nanofluids. rsc.orgresearchgate.netrsc.org Specifically, these nanoparticles have been successfully dispersed in transformer oil, a highly viscous solvent, to create nanofluids with potential applications in heat transfer and cooling. rsc.orgresearchgate.net The stability of these suspensions is a prerequisite for most fluid-based applications. researchgate.net Research has demonstrated that zirconia-based nanofluids in transformer oil can achieve significant thermal conductivity enhancements. For instance, a 1.7 vol% loading of zirconia nanoparticles resulted in a thermal conductivity enhancement of approximately 10.3% at room temperature. rsc.org

Functionality in Lubricant Formulations and Tribological Studies

Zirconium-containing compounds, including this compound and zirconia nanoparticles derived from it, have shown promise as effective additives in lubricant formulations to reduce friction and wear.

Zirconia nanoparticles, often synthesized from this compound precursors, are utilized as additives in lubricating oils to improve their tribological performance. researchgate.net The addition of these nanoparticles to base oils can lead to a significant reduction in wear. mdpi.com For example, studies have shown that adding zirconia nanoparticles to a Group III base oil can reduce disc wear by 21–87%, depending on the concentration and operating temperature. mdpi.com The nanoparticles can form a protective tribo-film on the mating surfaces, which helps to lower friction and prevent abrasive and adhesive wear. researchgate.net The effectiveness of these nanoparticles is often dependent on their concentration, with optimal concentrations leading to the most significant improvements in anti-wear and anti-friction properties. researchgate.net Some research indicates that a zirconium-based grease, thickened with zirconium soaps, exhibits high colloid stability, mechanical stability, and extreme pressure abrasion resistance, making it suitable for heavy-load applications. google.com

The adsorption of oleate species on metal surfaces plays a crucial role in the lubrication mechanism. In tribological contacts, oleate molecules can adsorb onto the surfaces, forming secondary structures that reduce friction and wear. tribology.rs The mechanism is believed to involve the formation of a boundary layer that separates the contacting surfaces. tribology.rs The effectiveness of metal oleates as lubricant additives is influenced by the properties of the metal ion and the stability of the oleate complex. pesjournal.net The dependence of friction coefficients on contact pressure supports the theory of an adsorption-driven mechanism for oleate action. tribology.rs Studies using atomic force microscopy have also investigated the influence of sodium oleate on surface forces and friction, revealing that oleate adsorption can significantly alter the interaction between surfaces. diva-portal.org

Zirconia Nanoparticles as Lubricant Additives

Role as Grinding Aids and Surface Antioxidants in Material Processing

In the processing of advanced materials, particularly metallic and ceramic powders, achieving fine particle sizes while preventing surface oxidation is critical. Chemical additives, known as grinding aids and surface antioxidants, play a significant role in addressing these challenges. Research has highlighted the utility of oleate-based substances in this dual capacity, particularly in the processing of zirconium-based materials. While direct application of pre-synthesized this compound as an additive is not extensively documented in available research, studies on the use of oleic acid during the grinding of zirconium hydride (ZrH2) provide significant insight into the functional mechanisms of the oleate anion in this context. researchgate.net

The primary function of a grinding aid is to increase the efficiency of the comminution process, leading to a reduction in particle size and preventing the re-agglomeration of freshly fractured surfaces. jst.go.jp In the wet ball milling of ZrH2 in an ethanol (B145695) solution, the introduction of oleic acid has been shown to significantly improve grinding efficiency. researchgate.net The mechanism involves the adsorption of the oleate anion onto the particle surfaces. researchgate.net This coating of the particles prevents them from clumping together, which is a common issue in dry and wet fine grinding processes. jst.go.jp By maintaining dispersion, the grinding media (e.g., milling balls) can impact the particles more effectively, leading to a more substantial reduction in particle size for a given milling time. researchgate.net

A key study demonstrated that when ZrH2 was milled with the addition of oleic acid, the median particle size (d50) was reduced to 3.21 µm, a significant decrease from the 9.10 µm achieved without the additive. researchgate.net This enhancement is attributed to the oleate anion adsorbing onto the ZrH2 surface via electrostatic adsorption, as the ZrH2 surface possesses a positive zeta potential. researchgate.net This approach of using a surfactant to improve grinding efficiency is considered to have great potential for the industrial production of various ultrafine materials. researchgate.net

Beyond mechanical effects, the oleate layer also functions as a potent surface antioxidant. Materials like zirconium hydride are prone to surface oxidation during the grinding process, where fresh, highly reactive surfaces are continuously exposed to the processing environment. researchgate.net This oxidation can be detrimental to the purity and performance of the final powder. researchgate.net

The oleate anions adsorbed on the particle surface form a protective coating film. researchgate.net This film acts as a physical barrier, isolating the reactive ZrH2 surface from atmospheric or dissolved oxygen, thereby inhibiting oxidation. researchgate.net Research findings have quantified this protective effect: the surface oxygen content on ZrH2 particles was reduced from 21.65% in the absence of the additive to 13.11% when oleic acid was used during milling. researchgate.net This demonstrates that the oleate coating effectively protects the material from surface oxidation, enabling the manufacture of high-purity ultrafine ZrH2 particles. researchgate.net The dual-action approach of improving grinding efficiency while simultaneously providing surface protection is a key advantage in the processing of sensitive materials. researchgate.net

Research Findings on the Effect of Oleic Acid in Zirconium Hydride Processing

The following table summarizes the quantitative impact of using oleic acid as a grinding aid and surface antioxidant during the wet ball milling of zirconium hydride. researchgate.net

ParameterWithout Oleic AcidWith Oleic AcidPercentage Improvement
Median Particle Size (d50) 9.10 µm3.21 µm64.7% Reduction
Surface Oxygen Content 21.65%13.11%39.4% Reduction

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. While direct DFT studies specifically on zirconium oleate (B1233923) are not abundant in public literature, extensive research on related zirconium-carboxylate and zirconium-oxide systems provides a strong basis for understanding its properties. rsc.orgresearchgate.net

DFT calculations on zirconium complexes with carboxylate ligands, which are structurally analogous to the oleate ligand in zirconium oleate, reveal important details about bonding and reactivity. nih.govacs.org For instance, studies on the amidation of carboxylic acids catalyzed by zirconium species show that the reaction proceeds through the formation of a terminal η2-carboxylate ligand on the zirconium catalyst. nih.govacs.org The amine then performs a nucleophilic attack on this activated carboxylate. nih.govacs.org This mechanism highlights the role of the zirconium center in activating the carboxyl group, a process governed by the electronic interplay between the metal and the ligand. DFT calculations can reproduce experimentally observed reaction rates and the effects of different substituents on the carboxylic acid, demonstrating their predictive power. nih.gov

Furthermore, DFT has been used to study the electronic structure of various phases of zirconia (ZrO2). aps.orgmdpi.com These studies analyze how the crystal-field symmetry influences the electronic states and band gaps. aps.orgmdpi.com The conduction band is primarily formed by zirconium's unoccupied 4d orbitals. mdpi.com This fundamental understanding of the electronic properties of the zirconium core is essential for modeling the electronic structure of this compound, where the oleate ligands modify the electronic environment of the Zr(IV) center.

Molecular orbital analysis in DFT studies on zirconium-ligand substitution reactions, such as the reaction between zirconium oxalate (B1200264) and hydroxamate ligands, explains the thermodynamic stability of the resulting complexes. rsc.org Similar analyses for this compound would involve examining the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) to predict its reactivity, stability, and potential as a precursor for zirconia nanoparticles. unimib.it DFT calculations on zirconia nanoparticles have shown that low-coordinated surface sites create defect states that reduce the effective band gap, which can enhance reactivity. unimib.itacs.org

Table 8.1: Representative DFT-Calculated Properties for Zirconium-Based Systems

System/Property Computational Method Key Finding Reference
Zirconium-Catalyzed Amidation DFT A dinuclear zirconium species can catalyze the reaction; the amine attacks a terminal η2-carboxylate ligand. nih.govacs.org
Zirconium Oxalate + Hydroxamate DFT (B3LYP/DGDZVP) Ligand substitution is thermodynamically feasible under basic conditions (ΔGsol = -97 kJ mol−1). rsc.org
Cubic Zirconia (c-ZrO2) DFT (B3LYP) Calculated bandgap width is 5.17 eV. mdpi.com
Zirconia Nanoparticles DFT+U O-vacancies at low-coordinated surface sites have smaller formation energies, enhancing reducibility. unimib.itacs.org

This table is generated based on data from analogous zirconium systems to infer the expected focus of DFT studies on this compound.

Molecular Dynamics (MD) Simulations of Zirconium-Ligand Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly useful for studying the dynamic behavior of zirconium-ligand systems, including ligand exchange processes, self-assembly, and the conformational dynamics of capping ligands on nanoparticle surfaces.

MD simulations have been employed to investigate the behavior of partially hydrolyzed polyacrylamide (HPAM) crosslinked with zirconium in different solutions. These simulations revealed that due to electrostatic interactions, the carboxylate ions of the polymer form ionic bridges with metal cations, causing the polymer chain to curl. nih.govresearchgate.net This leads to a decrease in the radius of gyration and, consequently, a reduction in the solution's viscosity. nih.govresearchgate.net This principle is directly applicable to understanding how this compound behaves in solution and how oleate ligands interact with a zirconium center or a zirconia nanoparticle surface.

In the context of nanoparticle synthesis, where this compound often serves as a precursor or stabilizer, MD simulations can provide insights into the ligand shell's structure and dynamics. Simulations of carboxylate-capped quantum dots show that the organic ligands can form ordered, clump-like structures at room temperature and become more disordered as the temperature increases. nih.gov This reversible phase transition of the ligand shell is crucial for controlling nanoparticle growth and properties. nih.gov

Furthermore, MD simulations are used to model the complex processes of ligand exchange in metal complexes. chemrxiv.org While challenging, machine learning potentials are being developed to accurately model these dynamics, which are fundamental to controlling the surface chemistry of nanoparticles. chemrxiv.org For this compound-capped nanoparticles, MD can be used to simulate the exchange of oleate ligands with other molecules in solution, a key step in post-synthesis surface modification. The interaction between cations and carboxylate ligands has been studied, showing that the coordination and metal-oxygen distances can be accurately predicted. researchgate.net For example, the Cd-O distance for a 1:1 cadmium-carboxylate complex was calculated to be 2.27 Å. researchgate.net Similar simulations for zirconium-oleate systems would elucidate the binding modes and dynamic stability of the ligand on a zirconium-based surface.

Table 8.2: Applications of MD Simulations in Zirconium-Ligand Systems

Simulation System Key Parameter/Behavior Studied Simulation Finding Reference
Zirconium-Crosslinked HPAM Polymer Conformation in Salt Solution Metal cations cause polymer curling via ionic bridges with carboxylate groups, reducing viscosity. nih.govresearchgate.net
Carboxylate-Capped Nanoparticles Ligand Shell Ordering Ligands are ordered at lower temperatures and become disordered upon heating. nih.gov
Metal-Carboxylate Interaction Metal-Ligand Coordination Radial distribution functions (RDFs) can determine average metal-oxygen bond distances in complexes. researchgate.net
Zr-Cu Metallic Nanoglasses Mechanical Properties The ultimate tensile strength depends on the average size of the glassy grains. frontiersin.org

This table illustrates the utility of MD simulations for studying phenomena relevant to this compound.

Predictive Modeling for Material Design and Catalytic Performance

Predictive modeling, which combines computational simulations with machine learning (ML) and data-driven approaches, is an emerging field for accelerating the design of new materials and the prediction of their performance. For zirconium-based materials, these models are being developed to forecast properties ranging from mechanical stability to catalytic activity.

In materials science, ML models have been used to predict the fracture behavior of multiphase zirconium alloys. osti.govnih.gov By using a microstructural fingerprint—which includes features like hydride orientation and volume fraction—as input, ML methodologies such as neural networks can accurately predict critical fracture stress levels. osti.govnih.gov This approach reduces the reliance on computationally expensive simulations for every possible configuration. Similarly, neural network potentials are being developed to model phase transformations in titanium and zirconium, accurately predicting phase diagrams and transformation temperatures that match experimental observations. researchgate.net

In catalysis, predictive models are being applied to zirconium-based catalysts. For instance, ML models have been successfully used to predict the outcomes of transesterification reactions catalyzed by zirconium-based metal-organic frameworks (MOFs). ijcce.ac.ir Using algorithms like XGBoost, researchers achieved a high predictive accuracy (mean accuracy of 91.07%) and identified the most influential factors in the reaction, such as the catalyst preparation method and loading. ijcce.ac.ir

DFT calculations form the foundation for much of this predictive modeling. Computational design efforts have used DFT to engineer novel zirconium organometallic catalysts for specific reactions like the epoxidation of alkenes. arxiv.org By calculating the energetic span of the entire catalytic cycle (e.g., 27.1 kcal/mol for ethylene (B1197577) epoxidation), researchers can screen potential catalysts before attempting their synthesis. arxiv.org Similarly, DFT has been used to computationally design chiral zirconium MOFs for asymmetric catalysis, predicting high enantiomeric excess values (up to 99.9%) and identifying the optimal solvent for the reaction. rsc.orgrsc.org These computational studies provide microscopic insights into reaction mechanisms and the role of the catalyst's structure, guiding the rational design of more efficient and selective catalysts. rsc.orgfrontiersin.orgacs.org

Table 8.4: Examples of Predictive Modeling in Zirconium-Based Systems

Application Area Modeling Approach Predicted Property/Outcome Reference
Zirconium Alloys Machine Learning (Neural Networks) Critical fracture stress based on microstructure. osti.govnih.gov
Zr-based MOF Catalysis Machine Learning (XGBoost) Transesterification reaction outcomes (91.07% mean accuracy). ijcce.ac.ir
Alkene Epoxidation DFT-based Catalyst Design Enthalpic energetic span (27.1 kcal/mol) for a designed Zr catalyst. arxiv.org
Asymmetric Hydrogenation DFT-based MOF Design Enantiomeric excess (up to 99.9%) for designed chiral Zr-MOFs. rsc.orgrsc.org

This table highlights the use of predictive modeling to design and evaluate the performance of zirconium-based materials.

Q & A

Q. What are the established synthesis protocols for zirconium oleate, and how can purity be validated?

this compound is typically synthesized by reacting zirconium salts (e.g., ZrCl₄) with oleic acid under controlled reflux conditions. Key steps include:

  • Maintaining stoichiometric ratios (e.g., 1:3 molar ratio for Zr⁴⁺:oleate ligand saturation).
  • Solvent selection (e.g., ethanol or toluene) to optimize ligand exchange .
  • Purity validation via thermogravimetric analysis (TGA) to measure residual mass (<15% deviation from theoretical values) and FT-IR spectroscopy to confirm oleate coordination (C=O stretching at ~1700 cm⁻¹ and carboxylate-Zr bonds at ~1450 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

  • FT-IR : Identifies ligand coordination modes (monodentate vs. bidentate) via shifts in carboxylate symmetric/asymmetric stretching .
  • NMR : ¹H NMR resolves oleate chain conformation (e.g., cis/trans isomerization), while ¹³C NMR confirms Zr–O bonding via carboxylate carbon shifts .
  • XRD : Determines crystallinity and phase purity, though amorphous structures may require pair distribution function (PDF) analysis .

Q. What factors influence this compound’s colloidal stability in experimental settings?

  • pH : Stability decreases below pH 5 due to protonation of carboxylate ligands.
  • Temperature : Aggregation occurs above 80°C, necessitating thermal stability assays via dynamic light scattering (DLS) .
  • Solvent polarity : Hydrophobic solvents (e.g., hexane) enhance dispersion compared to polar solvents .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s thermodynamic data?

Contradictions in enthalpy or entropy values often arise from inconsistent synthesis conditions or measurement techniques. To address this:

  • Standardize synthesis protocols (e.g., solvent, temperature, ligand ratio) across studies .
  • Use isothermal titration calorimetry (ITC) for direct measurement of binding thermodynamics .
  • Perform meta-analyses of published data to identify outliers and systemic errors .

Q. What methodologies optimize ligand exchange kinetics in this compound for catalytic applications?

  • In situ monitoring : Use UV-Vis spectroscopy to track ligand substitution rates (e.g., oleate displacement by thiols) .
  • Computational modeling : Density functional theory (DFT) predicts activation barriers for ligand exchange pathways .
  • Kinetic studies : Vary temperature/concentration to derive rate laws and identify rate-limiting steps .

How should researchers structure PICOT questions for studying this compound’s biomedical efficacy?

Apply the PICOT framework:

  • P (Population): Cancer cell lines (e.g., HuH-7 hepatoma cells).
  • I (Intervention): this compound nanoparticles (dose: 10–100 µg/mL).
  • C (Comparison): Free oleate or unmodified ZrO₂ nanoparticles.
  • O (Outcome): Apoptosis induction (measured via caspase-3 activation).
  • T (Time): 24–72 hr exposure .

Methodological Guidance

Q. How to ensure reproducibility in this compound synthesis across laboratories?

  • Document detailed procedures: Include exact molar ratios, solvent grades, and equipment calibration data .
  • Cross-validate characterization Share raw FT-IR/TGA files via open-access repositories .
  • Report negative results: E.g., failed ligand exchange attempts due to moisture sensitivity .

Q. What strategies mitigate bias in this compound’s catalytic performance studies?

  • Blinded analysis : Assign separate teams for synthesis and catalytic testing.
  • Control experiments : Compare with inert substrates (e.g., silica) to isolate Zr-specific effects .
  • Statistical rigor : Use ANOVA for triplicate experiments and report confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.